molecular formula C6H13NO B14634239 N-(3-Methylpentan-2-ylidene)hydroxylamine CAS No. 56134-19-1

N-(3-Methylpentan-2-ylidene)hydroxylamine

Cat. No.: B14634239
CAS No.: 56134-19-1
M. Wt: 115.17 g/mol
InChI Key: UBVVMIGCFGLFOZ-UHFFFAOYSA-N
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Description

N-(3-Methylpentan-2-ylidene)hydroxylamine is an organic compound with the molecular formula C6H13NO It is a derivative of hydroxylamine, where the hydroxylamine nitrogen is bonded to a 3-methylpentan-2-ylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-Methylpentan-2-ylidene)hydroxylamine can be synthesized through the reaction of hydroxylamine with 3-methylpentan-2-one. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the formation of the imine bond between the hydroxylamine and the ketone. The reaction is carried out under mild conditions, usually at room temperature, and the product is purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methylpentan-2-ylidene)hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the imine group back to the corresponding amine.

    Substitution: The hydroxylamine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Oximes and nitriles.

    Reduction: Amines.

    Substitution: Various substituted hydroxylamine derivatives.

Scientific Research Applications

N-(3-Methylpentan-2-ylidene)hydroxylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It may be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-Methylpentan-2-ylidene)hydroxylamine involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes by forming stable complexes with the active sites. This interaction can disrupt normal enzyme function, leading to various biological effects. The specific pathways involved depend on the particular enzyme or receptor targeted by the compound.

Comparison with Similar Compounds

N-(3-Methylpentan-2-ylidene)hydroxylamine can be compared to other hydroxylamine derivatives, such as:

  • N-(2-Methylpropylidene)hydroxylamine
  • N-(4-Methylpentan-2-ylidene)hydroxylamine
  • N-(3-Ethylpentan-2-ylidene)hydroxylamine

These compounds share similar chemical structures but differ in the nature of the alkylidene group attached to the hydroxylamine nitrogen. The unique structure of this compound imparts distinct chemical properties and reactivity, making it suitable for specific applications that other derivatives may not be able to fulfill.

Properties

CAS No.

56134-19-1

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

N-(3-methylpentan-2-ylidene)hydroxylamine

InChI

InChI=1S/C6H13NO/c1-4-5(2)6(3)7-8/h5,8H,4H2,1-3H3

InChI Key

UBVVMIGCFGLFOZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=NO)C

Origin of Product

United States

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